molecular formula C9H13BrN2 B2746749 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole CAS No. 1989659-92-8

4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

Cat. No.: B2746749
CAS No.: 1989659-92-8
M. Wt: 229.121
InChI Key: QXYDDFWCJHSVPE-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This specific compound features a bromine atom, a cyclopropylmethyl group, and an ethyl group attached to the imidazole ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of an imidazole precursor. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the imidazole ring.

Another approach involves the cyclopropanation of an imidazole derivative. This can be achieved using reagents like diazomethane or cyclopropylmethyl bromide in the presence of a base such as triethylamine. The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and cyclopropanation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives of the imidazole ring.

    Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives with altered functional groups.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Another brominated heterocyclic compound with similar reactivity.

    Cyclopropylmethyl bromide: A precursor used in the synthesis of cyclopropylmethyl derivatives.

    2-Ethylimidazole: A related imidazole compound with an ethyl group.

Uniqueness

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is unique due to the combination of its bromine atom, cyclopropylmethyl group, and ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-9-11-8(10)6-12(9)5-7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYDDFWCJHSVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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